molecular formula C19H20N2O4S B2734484 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 865161-76-8

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Número de catálogo: B2734484
Número CAS: 865161-76-8
Peso molecular: 372.44
Clave InChI: LYWNQIMNQHATBQ-VXPUYCOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(6-Methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a benzothiazole-derived acetamide featuring a methoxy-substituted benzothiazole core and a phenoxyacetamide side chain. Its Z-configuration and methoxyethyl group at position 3 of the benzothiazole ring distinguish it from related compounds.

Propiedades

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-11-10-21-16-9-8-15(24-2)12-17(16)26-19(21)20-18(22)13-25-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNQIMNQHATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular formula of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, methoxy groups, and a phenoxyacetamide moiety, which may enhance its biological activity.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Introduction of the Methoxyethyl Group: Alkylation with 2-methoxyethyl bromide under basic conditions.
  • Formation of the Phenoxyacetamide: Reaction with phenoxyacetic acid derivatives.

Biological Activity

The biological activity of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide has been evaluated in various studies, focusing primarily on its anticancer properties.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated potent inhibitory activities against human cancer cell lines such as HepG2, A549, and SW620. The structure-activity relationship (SAR) indicates that modifications in the thiazole and methoxy groups can enhance anticancer efficacy.

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (nM)Mechanism
7eHepG248Induces apoptosis
7dA43120Cell cycle arrest
7eSKRB-31.2Apoptosis induction
7dSW6204.3Inhibition of proliferation

These findings suggest that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide may possess similar or enhanced anticancer properties due to its unique structural features.

The proposed mechanisms by which benzothiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis: Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Certain derivatives inhibit cell cycle progression, leading to reduced proliferation rates.

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide:

  • Study on Benzothiazole Derivatives:
    • A series of benzothiazole compounds were synthesized and tested for their anticancer activity against multiple human cancer cell lines.
    • The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating higher efficacy.
  • Mechanistic Studies:
    • Flow cytometry analysis revealed that certain derivatives induced apoptosis in a dose-dependent manner in HepG2 cells, confirming their potential as anticancer agents.

Comparación Con Compuestos Similares

Table 1: Substituent Analysis of Key Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Acetamide Side Chain Key Functional Groups
Target Compound 6-methoxy, 3-(2-methoxyethyl) 2-phenoxy Methoxy, phenoxy
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Thiadiazole-thioacetamide with phenylureido Nitro, thiadiazole, ureido
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) 6-trifluoromethoxy 3,4-dichlorophenyl Trifluoromethoxy, dichlorophenyl
2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium (I8) 3-methyl Quinolinium-fluorostyryl Fluorostyryl, quinolinium
STING Agonist (Compound 35) 6-carbamoyl, 3-(hydroxypropoxy) Imidazopyridine-oxazole Carbamoyl, hydroxypropoxy, oxazole

Key Observations:

  • The target compound’s methoxy and methoxyethyl groups enhance electron-donating properties and solubility compared to electron-withdrawing groups (e.g., nitro, trifluoromethoxy) in and .
  • The phenoxyacetamide side chain is distinct from thiadiazole-thio () or quinolinium-styryl () moieties, suggesting divergent binding interactions .

Physicochemical and Analytical Data Comparison

Table 4: Spectral and Physicochemical Properties

Compound Name Melting Point (K) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 503–504 3310 (N–H), 1670 (C=O) 1.91 (s, CH₃), 7.52–7.94 (m, ArH)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Not reported 1649 (C=O), 1505 (N–O) Not reported

Key Observations:

  • The target compound’s methoxy groups would likely produce distinct NMR shifts (δ 3.5–4.0 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C–O), differing from nitro () or trichloro () analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.